

Spectroscopic Profile of 3-Iodobenzoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Iodobenzoyl chloride*

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This technical guide provides an overview of the spectroscopic data for **3-Iodobenzoyl chloride** (CAS No: 1711-10-0), a key intermediate in organic synthesis. Due to its reactive nature, particularly the electrophilic acyl chloride group and the versatile iodine substituent, this compound is a valuable building block in the preparation of pharmaceuticals and agrochemicals.^{[1][2]} This document summarizes the available spectroscopic information and provides general experimental protocols for obtaining such data.

Chemical Structure and Properties

- Molecular Formula: C₇H₄Cl₂O⁺[3]
- Molecular Weight: 266.46 g/mol [3]
- Appearance: Colorless to pale yellow liquid or solid.[1]
- Key Features: An aromatic acyl chloride with an iodine atom at the meta position of the benzene ring.[1] The presence of the iodine atom enhances its reactivity in nucleophilic substitution reactions.[1]

Spectroscopic Data

A comprehensive search of available scientific literature and spectral databases did not yield experimentally determined ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for **3-**

Iodobenzoyl chloride. While some resources provide predicted NMR data, these are not included here to maintain a focus on experimental results.

Infrared (IR) spectroscopy data is available and provides key insights into the functional groups present in the molecule.

Infrared (IR) Spectroscopy

Infrared spectra for **3-Iodobenzoyl chloride** have been recorded and are available in public databases.^{[3][4][5][6]} The key absorptions are characteristic of the aromatic ring and the acyl chloride functional group.

Table 1: Summary of Infrared (IR) Absorption Data for **3-Iodobenzoyl Chloride**

Frequency (cm ⁻¹)	Intensity	Assignment
~1770 - 1740	Strong	C=O stretch (acyl chloride)
~1600 - 1450	Medium-Strong	C=C aromatic ring stretches
~1200 - 1100	Strong	C-C-C in-plane bending
~900 - 675	Strong	C-H out-of-plane bending (aromatic)
~800 - 600	Medium	C-Cl stretch
~550 - 500	Medium	C-I stretch

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., neat, ATR) and the physical state of the sample.

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra for a compound like **3-Iodobenzoyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This is a general procedure for acquiring NMR spectra of a reactive liquid or solid sample.

1. Sample Preparation:

- Dissolve approximately 5-10 mg of **3-Iodobenzoyl chloride** in a suitable deuterated solvent (e.g., CDCl_3 , C_6D_6). The choice of solvent is critical to avoid reactions with the acyl chloride. Chloroform-d is a common choice.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.

2. Instrument Setup:

- Insert the NMR tube into the spectrometer's probe.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Set the appropriate acquisition parameters for ^1H and ^{13}C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.

3. Data Acquisition and Processing:

- Acquire the free induction decay (FID) for both ^1H and ^{13}C nuclei.
- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase the spectrum and perform baseline correction.
- Calibrate the chemical shift scale using the internal standard or the solvent peak.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a liquid sample like **3-Iodobenzoyl chloride**, the Attenuated Total Reflectance (ATR) or neat sampling techniques are commonly used.^[3]

1. Attenuated Total Reflectance (ATR) Method:

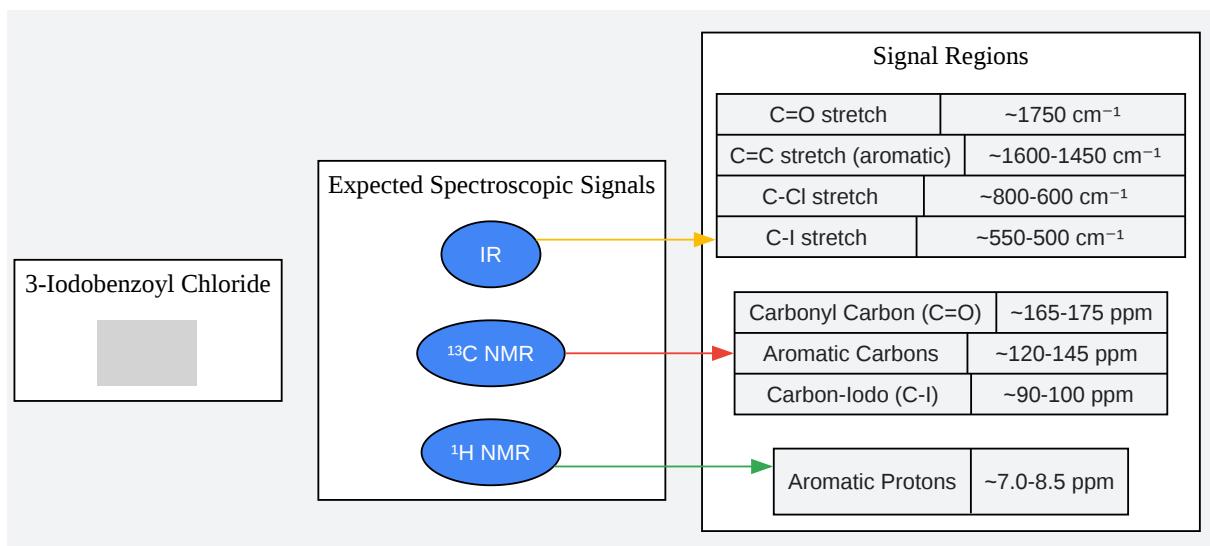
- Ensure the ATR crystal (e.g., diamond) is clean.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a small drop of **3-Iodobenzoyl chloride** directly onto the crystal.
- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

2. Neat (Thin Film) Method:

- Place a small drop of the liquid sample onto a salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top to create a thin film of the liquid.
- Mount the salt plates in the spectrometer's sample holder.
- Acquire the spectrum. A background spectrum of the empty beam path should be recorded beforehand.

Mandatory Visualization

The following diagram illustrates the structure of **3-Iodobenzoyl chloride** and the expected regions for its key spectroscopic signals.



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Caption: Structure of **3-Iodobenzoyl Chloride** and its expected spectroscopic signals.

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